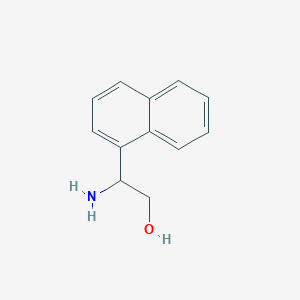

2-Amino-2-(naphthalen-1-yl)ethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related naphthalene-based compounds has been explored in several studies. For instance, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol was achieved in seven steps with an overall yield of 44% . Another study reported the synthesis of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol from 2-vinylnaphthalene, using a six-step procedure that resulted in a total yield of 39.7% with enantiomeric excess values reaching up to 97–99% . These studies provide insights into the methods and efficiency of synthesizing naphthalene-based chiral alcohols.

Molecular Structure Analysis

The molecular structure of complexes involving naphthalene-based alcohols has been studied using various spectroscopic techniques and theoretical calculations. For example, jet-cooled complexes of 2-naphthyl-1-ethanol with amino alcohols were investigated, revealing the presence of different isomers and the role of chirality in the formation of intermolecular hydrogen bonds . These studies highlight the intricate details of molecular interactions and the influence of chirality on the structure and stability of complexes.

Chemical Reactions Analysis

The chemical behavior of naphthalene-based alcohols in the presence of other compounds has been examined. Spectroscopic and thermodynamic investigations on the complexation of naphthalene-appended amino-beta-cyclodextrins with various alcohols demonstrated significant fluorescent signal changes, indicating the formation of complexes . This suggests that naphthalene-based alcohols can participate in specific chemical reactions that lead to detectable changes in their physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based alcohols have been measured and analyzed in different solvents. A study on the densities and viscosities of naphthalen-1-ol, naphthalen-2-ol, and 1-aminonaphthalene in alcohols provided data that could be correlated with equations to understand solute-solvent interactions . These findings are crucial for predicting the behavior of such compounds in various environments and for their potential applications in different fields.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Fine Chemicals

- Summary of Application : “2-Amino-2-(naphthalen-1-yl)ethanol” is used as an intermediate for the synthesis of some isoindolinone compounds .

- Results or Outcomes : The isoindolinone compounds synthesized using “2-Amino-2-(naphthalen-1-yl)ethanol” can be used in various fields such as medicine, organic synthesis, and fine chemicals .

Synthesis of N-(Cyano(naphthalen-1-yl)methyl)benzamide Derivatives

- Summary of Application : A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .

- Methods of Application : The solid-state properties of these compounds were revealed by X-ray single crystallography .

Synthesis of Fine Chemicals

- Summary of Application : “2-Amino-2-(naphthalen-1-yl)ethanol” is used in the synthesis of fine chemicals .

Synthesis of ®-2-Amino-2-(naphthalen-2-yl)ethanol

- Summary of Application : “2-Amino-2-(naphthalen-1-yl)ethanol” can be used in the synthesis of "®-2-Amino-2-(naphthalen-2-yl)ethanol" .

Synthesis of Naphthalene Derivatives

- Summary of Application : “2-Amino-2-(naphthalen-1-yl)ethanol” is used in the synthesis of naphthalene derivatives .

Synthesis of ®-2-Amino-2-(naphthalen-2-yl)ethanol Derivatives

Safety And Hazards

The safety information for 2-Amino-2-(naphthalen-1-yl)ethanol indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-amino-2-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHQOMBLOZMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

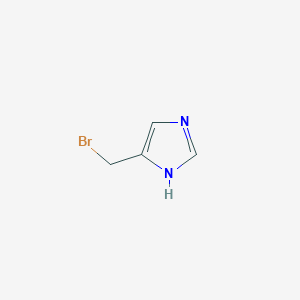

C1=CC=C2C(=C1)C=CC=C2C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522415 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-1-yl)ethanol | |

CAS RN |

86217-42-7 | |

| Record name | 2-Amino-2-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)